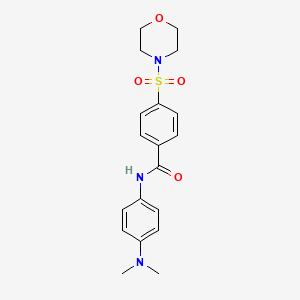

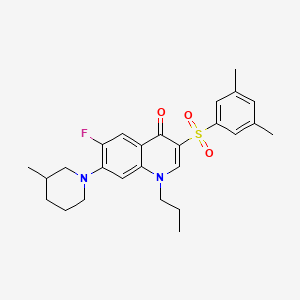

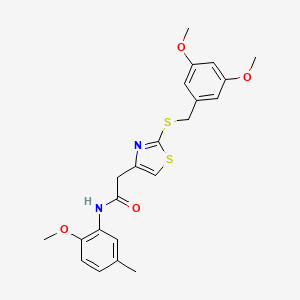

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a compound that contains a thiazole ring. The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a novel group of selenourea bearing a thiazole ring was designed and synthesized by the nucleophilic addition reaction of (2-amino-4-(3- chlorophenyl) thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .Aplicaciones Científicas De Investigación

Antitumor and Antifilarial Activities

- The compound and its derivatives have been synthesized and evaluated for their ability to inhibit leukemia cell proliferation and their antifilarial activity. One specific derivative showed significant in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds, while also demonstrating potent inhibition of L1210 leukemic cell growth, suggesting a primary mechanism of cytotoxic activity through mitotic blocking (Y. Kumar et al., 1993).

Agricultural Applications

- Solid lipid nanoparticles and polymeric nanocapsules encapsulating fungicides have shown to modify the release profiles of bioactive compounds, resulting in reduced environmental toxicity and improved efficacy in preventing and controlling fungal diseases in plants. This demonstrates the potential of using nanoparticle systems for the sustained release of agricultural chemicals, including compounds related to "Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" derivatives (E. Campos et al., 2015).

Antibacterial and Antifungal Activities

- Microwave-assisted synthesis has been applied to generate nitrogen and sulfur-containing heterocyclic compounds, including derivatives related to the target compound, showcasing their antibacterial and antifungal activities. These activities highlight the compound's potential in pharmacological applications and the development of new antimicrobial agents (K. Mistry & K. R. Desai, 2006).

Synthesis of Heterocyclic Compounds

- Research has focused on the synthesis of various heterocyclic compounds using "Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" as a precursor or related structures. These efforts aim to explore the compound's utility in creating novel heterocycles with potential pharmacological or biological activity, demonstrating the versatility of this chemical framework in synthetic organic chemistry (I. Shibuya, 1984).

Propiedades

IUPAC Name |

methyl N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-20-13(19)17-12-16-10(7-21-12)6-11(18)15-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVWNAVFSPHEST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)

![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2833048.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2833054.png)

![1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2833059.png)

![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)